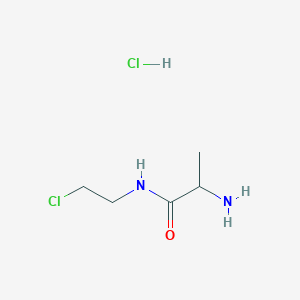
2-amino-N-(2-chloroethyl)propanamide;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-N-(2-chloroethyl)propanamide;hydrochloride is a chemical compound with the molecular formula C5H12Cl2N2O It is commonly used in various scientific research applications due to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(2-chloroethyl)propanamide;hydrochloride typically involves the reaction of 2-amino propanamide with 2-chloroethylamine hydrochloride under controlled conditions. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, at a temperature range of 50-70°C. The product is then purified through recrystallization or other suitable purification techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production costs.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-(2-chloroethyl)propanamide;hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloroethyl group.
Oxidation and Reduction Reactions: The amino group in the compound can undergo oxidation and reduction reactions under appropriate conditions.
Hydrolysis: The compound can be hydrolyzed in the presence of acids or bases to yield corresponding amides and amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH) are applied.
Major Products Formed
The major products formed from these reactions include substituted amides, amines, and other derivatives depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-amino-N-(2-chloroethyl)propanamide;hydrochloride has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is used in the synthesis of various pharmaceutical agents and intermediates.
Biological Research: It is employed in studies related to enzyme inhibition, protein modification, and other biochemical processes.
Industrial Applications: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-amino-N-(2-chloroethyl)propanamide;hydrochloride involves its interaction with specific molecular targets and pathways. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins and other biomolecules, leading to modifications in their structure and function. This reactivity makes the compound useful in studying enzyme mechanisms and protein interactions .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-N-(2,2,2-trifluoroethyl)propanamide;hydrochloride
- 2-amino-N-ethylpropanamide
- 2-amino-3-(1H-indol-3-yl)propanamide
Uniqueness
2-amino-N-(2-chloroethyl)propanamide;hydrochloride is unique due to the presence of the chloroethyl group, which imparts distinct reactivity and chemical properties. This makes it particularly valuable in applications requiring specific covalent modifications of biomolecules .
Properties
CAS No. |
91159-31-8 |
|---|---|
Molecular Formula |
C5H12Cl2N2O |
Molecular Weight |
187.06 g/mol |
IUPAC Name |
2-amino-N-(2-chloroethyl)propanamide;hydrochloride |
InChI |
InChI=1S/C5H11ClN2O.ClH/c1-4(7)5(9)8-3-2-6;/h4H,2-3,7H2,1H3,(H,8,9);1H |
InChI Key |
NUAQSMADEISQBH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NCCCl)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















